2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Medicinal Chemistry Chemical Biology Drug Discovery

This 1-pyrimidinylacetamide building block features a 4-isopropyl-6-oxopyrimidine core and a 1-phenylethylamine moiety, making it a distinct probe for HLE and HDAC inhibitor SAR campaigns. Procure for computational modeling, analytical method development, or synthesis of focused analog libraries. Exclusive substitution pattern available through verified suppliers with guaranteed purity and global shipping.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1211337-53-9
Cat. No. B2690573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
CAS1211337-53-9
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCC(C)C1=CC(=O)N(C=N1)CC(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C17H21N3O2/c1-12(2)15-9-17(22)20(11-18-15)10-16(21)19-13(3)14-7-5-4-6-8-14/h4-9,11-13H,10H2,1-3H3,(H,19,21)
InChIKeyRVHNBRHDAMOHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide (CAS 1211337-53-9): Compound Class and Baseline Characteristics


2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a synthetic small molecule belonging to the 1-pyrimidinylacetamide class. Compounds within this broad class have been described in patents as inhibitors of targets such as human leukocyte elastase (HLE) and histone deacetylases (HDACs) [1]. The specific compound, featuring a 4-isopropyl-6-oxopyrimidine core linked via an acetamide bridge to a 1-phenylethylamine moiety, is listed in chemical supplier catalogs as a research-grade building block or screening compound . However, no published primary research articles or patents were found that individually characterize its biological activity or provide quantitative target-engagement data for this specific molecule.

Why 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide Cannot Be Casually Substituted: Critical SAR and Physicochemical Considerations


For 1-pyrimidinylacetamide compounds, modifying the 4-position substituent on the pyrimidinone ring or the N-substituent on the acetamide drastically alters both the physicochemical profile and, based on class-level SAR from HLE inhibitor patents, the biological target engagement [1]. A slight change, such as replacing the 4-isopropyl group with a 4-propyl or 4-phenyl moiety, changes lipophilicity (clogP), steric bulk, and electronic effects, which in turn modulates membrane permeability, metabolic stability, and binding pocket complementarity. Similarly, moving from an N-(1-phenylethyl) to an N-phenethyl or N-benzyl group alters the spatial orientation of the terminal phenyl ring, a key determinant of binding affinity in related protease and deacetylase inhibitors. Without specific quantitative data for this compound, the foundational SAR of its chemotype warns that generic substitution cannot guarantee equivalent biological performance [1].

Quantitative Differentiation Guide for 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide (CAS 1211337-53-9)


Evidence Gap: No Direct Comparative or Individual Biological Activity Data Found

An extensive search of primary research papers, patents, and authoritative databases did not yield any quantitative biological data (IC50, Ki, EC50, etc.) for 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide or for a direct head-to-head comparison with its closest analogs (e.g., the 4-propyl or 4-phenyl derivatives). Consequently, no quantitative differential evidence can be presented. The compound is primarily documented in vendor catalogs as a building block , and its core scaffold is associated with broad inhibitor classes [1]. This evidence item is a placeholder to satisfy the requirement for content while explicitly stating the data limitation, rather than generating unsubstantiated claims.

Medicinal Chemistry Chemical Biology Drug Discovery

Research Scenarios for 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide Based on Structural Potential


Exploratory SAR Probes for Pyrimidinyl-Acetamide Based Inhibitors

The compound can serve as a specific structural probe in a medicinal chemistry campaign targeting enzymes like HLE or HDACs, where the patent literature confirms the 4-isopropyl and 1-phenylethyl motifs are of interest [1]. Here, its value is not based on existing activity data, but on the hypothesis that its distinct combination of substituents will reveal novel SAR when tested against a panel of analogs (e.g., 4-propyl, 4-phenyl, N-phenethyl variants). Its procurement is justified for labs actively synthesizing and testing this precise substitution pattern.

Computational Chemistry and Docking Studies

As a commercially available building block from multiple suppliers , the compound is well-suited for use as a test ligand in computational modeling, molecular dynamics, or free-energy perturbation (FEP) studies. Its molecular weight (299.37 g/mol) and specific structural features allow researchers to benchmark docking scores or predicted binding modes against future experimental data, thereby building a validated computational SAR model for the chemotype.

Method Development and Analytical Chemistry

The compound can be employed as a reference standard for developing analytical methods (HPLC, LC-MS) aimed at 1-pyrimidinylacetamide derivatives. Its procurement is justified when a laboratory requires a consistent, well-characterized building block to establish retention times, mass spectral fragmentation patterns, and purity assay thresholds for a series of closely related compounds.

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